2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene
Overview
Description
1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) is a complex organic compound with the molecular formula C12H6N6O2 and a molecular weight of 266.21 g/mol This compound is characterized by its unique structure, which includes two triazole rings fused to a dibenzo-dioxin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) typically involves the following steps:
Formation of the Dibenzo-dioxin Core: The initial step involves the formation of the dibenzo-dioxin core through a series of condensation reactions. This core structure is crucial for the subsequent steps.
Introduction of Triazole Rings: The triazole rings are introduced through cycloaddition reactions, often using azides and alkynes as starting materials. The reaction conditions typically involve the use of copper catalysts and elevated temperatures to facilitate the formation of the triazole rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole rings or the dibenzo-dioxin core.
Substitution: Substitution reactions can occur at specific positions on the triazole rings or the dibenzo-dioxin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) involves its interaction with specific molecular targets and pathways. The triazole rings and the dibenzo-dioxin core play a crucial role in its reactivity and binding properties. The exact molecular targets and pathways are still under investigation, but the compound is believed to interact with enzymes and receptors involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
1,9-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d7,8-d’]bis([1,2,3]triazole): This compound has a similar structure but differs in the position of the triazole rings.
Bis(1H-1,2,3-triazolo[4,5-b],-[4’,5’-i])dibenzo[1,4]dioxin: Another similar compound with slight variations in the triazole ring positions and connectivity.
Uniqueness
1,7-Dihydrodibenzo[b,e][1,4]dioxino[2,3-d:7,8-d’]bis([1,2,3]triazole) is unique due to its specific arrangement of triazole rings and the dibenzo-dioxin core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,12-dioxa-6,7,8,16,17,18-hexazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(20),3,5,8,10,13,15,18-octaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N6O2/c1-5-6(14-17-13-5)2-10-9(1)19-11-3-7-8(16-18-15-7)4-12(11)20-10/h1-4H,(H,13,14,17)(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYCGCHHIAFXIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=NNN=C31)OC4=CC5=NNN=C5C=C4O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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